(R)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including catalytic asymmetric hydrogenation and S(N)2 substitution reactions, to achieve high yield and stereoselectivity. For example, a highly efficient and stereoselective synthesis of a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic, has been developed in 10 steps from readily available benzyloxyacetyl chloride (Lall et al., 2012).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds are crucial for their biological activity and interaction with biological receptors. Studies involving spectroscopic methods like NMR and X-ray crystallography provide detailed insights into the molecular structure and conformation of these compounds. For example, the structure of O-(E)-1-{1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethyleneamino-O-ethyl-O-phenylphosphorothioate was characterized by NMR, FTIR, Raman, elemental analysis, and X-ray single crystal diffraction (Shi et al., 2008).
Scientific Research Applications
Fluorinated Compounds in Drug Design and Discovery
Fluorinated compounds play a crucial role in medicinal chemistry, given their ability to enhance the biological activity and metabolic stability of pharmaceuticals. The incorporation of fluorine atoms into organic molecules can significantly affect the compound's physicochemical properties, such as bond strength, lipophilicity, and bioavailability. These changes can lead to improved drug efficacy, reduced dosage requirements, and fewer side effects. For instance, the study by Marsais and Quéguiner (1983) on the metallation of π-deficient heterocyclic compounds, including fluoropyridines, illustrates the importance of fluorinated intermediates in synthesizing complex organic molecules, potentially applicable in drug synthesis and development (Marsais & Quéguiner, 1983).
Safety And Hazards
Future Directions
The study and application of fluorinated organic compounds is a rapidly growing field in chemistry due to their unique properties. This compound, as a fluorinated pyridine derivative, could have potential applications in various areas, including medicinal chemistry, materials science, and synthetic chemistry .
properties
IUPAC Name |
(1R)-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEHHZCSUKROFX-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride |
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